molecular formula C7H2BrCl2FO B1446341 2-Bromo-6-chloro-4-fluorobenzoyl chloride CAS No. 1805582-44-8

2-Bromo-6-chloro-4-fluorobenzoyl chloride

Cat. No.: B1446341
CAS No.: 1805582-44-8
M. Wt: 271.89 g/mol
InChI Key: PEAXFWGWPDXRQO-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO It is a derivative of benzoyl chloride, featuring bromine, chlorine, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-fluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride derivatives. One common method includes the following steps:

    Chlorination: Benzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at specific positions on the benzene ring.

    Bromination: The chlorinated benzoyl chloride is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Finally, the brominated and chlorinated benzoyl chloride is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of benzoyl chloride are chlorinated in industrial reactors.

    Controlled Bromination: The chlorinated product is then brominated in a controlled environment to ensure high yield and purity.

    Efficient Fluorination: The final fluorination step is carried out using industrial-grade fluorinating agents to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux.

    Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts. Conditions involve the use of bases like potassium carbonate and solvents such as toluene or ethanol.

    Hydrolysis: Reagents include water or aqueous sodium hydroxide. Conditions involve mild heating to accelerate the reaction.

Major Products Formed

    Substitution Reactions: Products include substituted benzoyl chlorides with various functional groups.

    Coupling Reactions:

    Hydrolysis: The major product is 2-Bromo-6-chloro-4-fluorobenzoic acid.

Scientific Research Applications

2-Bromo-6-chloro-4-fluorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-fluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways include:

    Nucleophilic Attack: The electron-deficient carbonyl carbon in the benzoyl chloride moiety is susceptible to nucleophilic attack, leading to substitution reactions.

    Palladium-Catalyzed Coupling: In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form biaryl products.

Comparison with Similar Compounds

2-Bromo-6-chloro-4-fluorobenzoyl chloride can be compared with other similar compounds such as:

    2-Chloro-4-fluorobenzoyl chloride: Lacks the bromine substituent, resulting in different reactivity and applications.

    4-Fluorobenzoyl chloride: Lacks both bromine and chlorine substituents, making it less reactive in certain substitution and coupling reactions.

    2-Bromo-4-chloro-6-fluorobenzoyl chloride: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

2-bromo-6-chloro-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAXFWGWPDXRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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